2-(2-Amino-3-chlorophenoxy)ethan-1-ol: Chemical Identifiers, Synthesis, and Applications in Medicinal Chemistry
2-(2-Amino-3-chlorophenoxy)ethan-1-ol: Chemical Identifiers, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, bifunctional aromatic scaffolds are critical for the rapid assembly of complex pharmacophores. 2-(2-Amino-3-chlorophenoxy)ethan-1-ol is a highly versatile, halogenated building block characterized by the presence of an aniline moiety, an ether-linked aliphatic alcohol, and an aryl chloride. This unique structural triad makes it an indispensable precursor for the synthesis of 1,4-benzoxazine derivatives—a privileged class of heterocycles with profound antimicrobial, neuroprotective, and anticancer properties.
As a Senior Application Scientist, I have structured this technical guide to provide researchers with verified chemical identifiers, a self-validating synthetic methodology, and insights into the chemoselective principles required to handle this scaffold effectively.
Chemical Identity and Core Identifiers
Accurate compound identification is the foundation of reproducible research. The following table summarizes the core identifiers and structural representations for 2-(2-Amino-3-chlorophenoxy)ethan-1-ol, cross-referenced against commercial and chemical databases[1].
| Identifier | Value |
| IUPAC Name | 2-(2-Amino-3-chlorophenoxy)ethan-1-ol |
| CAS Registry Number | 1566867-74-0 |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| Exact Mass | 187.0407 Da |
| SMILES | OCCO c1c(N)c(Cl)ccc1 |
Physicochemical and Structural Properties
Understanding the physicochemical profile of a building block is essential for predicting its solubility, reactivity, and downstream pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance). The quantitative data below summarizes the molecular topology of this compound.
| Property | Value | Implication for Drug Design |
| Hydrogen Bond Donors | 2 (-NH₂, -OH) | Facilitates kinase hinge-binding interactions. |
| Hydrogen Bond Acceptors | 3 (-O-, -N-, -OH) | Enhances aqueous solubility and target affinity. |
| Rotatable Bonds | 3 | Provides conformational flexibility for ring closure. |
| Topological Polar Surface Area (TPSA) | 55.48 Ų | Excellent membrane permeability profile. |
| Isotopic Signature | ³⁵Cl / ³⁷Cl (3:1 ratio) | Critical for LC-MS diagnostic validation. |
Rational Synthesis Methodology
The Chemoselectivity Challenge
Synthesizing 2-(2-Amino-3-chlorophenoxy)ethan-1-ol directly from 2-amino-3-chlorophenol is fraught with regioselectivity issues; the presence of both an unprotected aniline and a phenol leads to competing N-alkylation and O-alkylation. Furthermore, reducing nitro-aromatic precursors in the presence of an aryl chloride often results in unwanted hydrodehalogenation (loss of the chlorine atom) if standard Palladium on Carbon (Pd/C) hydrogenation is used.
To solve this, we employ a two-step sequence starting from 2-nitro-3-chlorophenol. The strongly electron-withdrawing nitro group deactivates the ring, ensuring exclusive O-alkylation. Subsequently, we utilize a2[2], which reduces the nitro group to an amine while leaving the carbon-chlorine bond completely intact[3].
Step-by-Step Protocol
Step 1: Regioselective O-Alkylation
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Reagents: Dissolve 1.0 equivalent of 2-nitro-3-chlorophenol in anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration).
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Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 15 minutes to generate the phenoxide anion.
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Alkylation: Dropwise add 1.2 equivalents of 2-bromoethanol. Heat the reaction mixture to 80°C for 4 hours.
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Validation Checkpoint: Quench a 10 µL aliquot in water/ethyl acetate. TLC (Hexane/EtOAc 3:1) must show complete consumption of the yellow starting material. LC-MS (ESI+) must confirm the intermediate mass [M+H]⁺ = 218.0.
Step 2: Chemoselective Nitro Reduction
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Reagents: Suspend the crude 2-(2-nitro-3-chlorophenoxy)ethan-1-ol in a 4:1 mixture of Ethanol and Water (0.2 M).
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Reduction System: Add 5.0 equivalents of Iron (Fe) powder (325 mesh) and 2.0 equivalents of Ammonium Chloride (NH₄Cl).
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Reaction: Heat to reflux (80°C) under vigorous stirring for 2 hours. The mild acidity of NH₄Cl activates the iron surface without cleaving the aryl chloride[2].
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Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate under reduced pressure and extract with Dichloromethane (DCM).
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Validation Checkpoint: The reaction mixture shifts from yellow to a pale solution. LC-MS (ESI+) must show[M+H]⁺ = 188.0 with a characteristic 3:1 isotopic ratio for the ³⁵Cl/³⁷Cl isotopes, confirming the aryl chloride bond remains intact.
Synthetic workflow for 2-(2-Amino-3-chlorophenoxy)ethan-1-ol via chemoselective reduction.
Analytical Characterization Protocol
To guarantee the structural integrity of the synthesized 2-(2-Amino-3-chlorophenoxy)ethan-1-ol, the following self-validating analytical parameters must be met:
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LC-MS (ESI+): Expected m/z = 188.0 [M+H]⁺. The presence of a peak at 190.0 [M+H+2]⁺ at approximately 33% intensity of the parent ion strictly validates the retention of the chlorine atom.
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¹H NMR (400 MHz, DMSO-d₆):
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Aliphatic Region: Two distinct triplets integrating to 2H each around δ 4.00 ppm (-CH₂-O-Ar) and δ 3.75 ppm (-CH₂-OH), confirming the presence of the ethylene glycol linker.
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Amine Region: A broad singlet integrating to 2H around δ 5.00 ppm, confirming the successful reduction to the primary aniline (-NH₂).
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Aromatic Region: An AMX spin system showing three distinct protons, confirming the 1,2,3-trisubstituted benzene ring pattern.
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Applications in Drug Discovery: Benzoxazine Scaffolds
The primary utility of 2-(2-Amino-3-chlorophenoxy)ethan-1-ol lies in its role as a precursor for 4[4]. Fused heterocyclic rings containing oxygen and nitrogen at the 1,4-positions are highly prized in medicinal chemistry due to their chemical stability and ability to interact with diverse biological targets, including bacterial DNA gyrase and various cancer cell lines[4][5].
Because our molecule already contains the pre-installed O-ethyl linker and the ortho-amine, it is perfectly primed for intramolecular cyclization. By converting the primary alcohol into a leaving group (e.g., via tosylation or using Mitsunobu conditions), the aniline nitrogen can attack the adjacent carbon, rapidly closing the ring to form an 8-chloro-3,4-dihydro-2H-1,4-benzoxazine core.
Conversion of the title compound into an 8-chloro-1,4-benzoxazine pharmacophore.
References
- 855336-74-2 | 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (Contains CAS 1566867-74-0 D
- 1-Chloro-2-(difluoromethyl)
- Reduction of Nitro Compounds Using 3d-Non-Noble Metal C
- Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science Publishers.
- Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PMC (NIH).
Sources
- 1. 855336-74-2|7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine|BLD Pharm [bldpharm.com]
- 2. 1-Chloro-2-(difluoromethyl)-4-nitrobenzene | 627527-11-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
